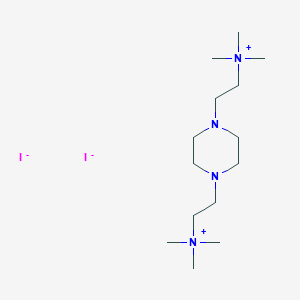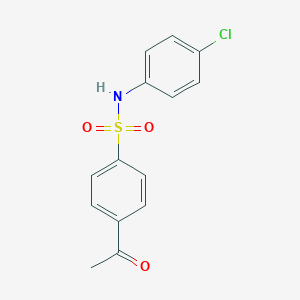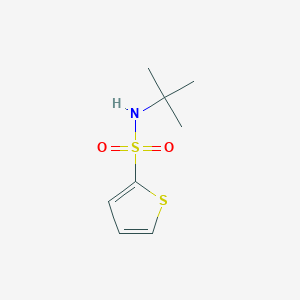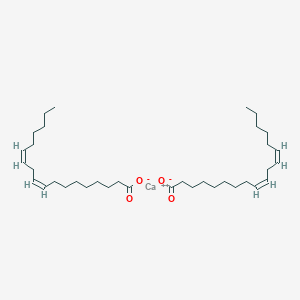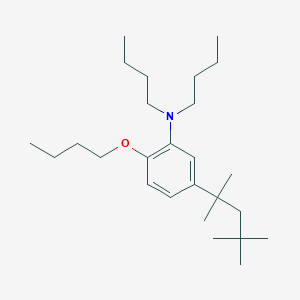
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-, also known as TBB, is a chemical compound that has gained significant attention in scientific research in recent years. TBB is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is a selective inhibitor of CK2, which means it inhibits the activity of CK2 without affecting other kinases. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins, thereby inhibiting CK2 activity. This inhibition of CK2 activity leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been shown to induce apoptosis in various cancer cells, including prostate, breast, and lung cancer cells. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has also been shown to inhibit tumor growth in animal models of cancer. In addition, Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been shown to have anti-inflammatory effects and to inhibit the replication of viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is its selectivity for CK2, which allows researchers to investigate the specific role of CK2 in various cellular processes. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is also relatively easy to synthesize and has good stability in solution. However, Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-. One direction is to investigate the potential of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- as a therapeutic agent for cancer and other diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-. Finally, the role of CK2 in various cellular processes, including cell signaling and gene expression, needs to be further investigated using Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- and other CK2 inhibitors.
Métodos De Síntesis
The synthesis of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- involves a multistep process that starts with the reaction of 2,6-dimethylphenol with butanal to form 2-butoxy-6-methylphenol. This intermediate is then reacted with dibutylamine to form 2-butoxy-N,N-dibutyl-6-methylphenylamine. Finally, the reaction of this intermediate with 1,1,3,3-tetramethylbutylamine leads to the formation of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-.
Aplicaciones Científicas De Investigación
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been extensively studied as a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been used in various in vitro and in vivo studies to investigate the role of CK2 in cancer and other diseases.
Propiedades
Número CAS |
108780-97-8 |
|---|---|
Nombre del producto |
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- |
Fórmula molecular |
C26H47NO |
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
2-butoxy-N,N-dibutyl-5-(2,4,4-trimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C26H47NO/c1-9-12-17-27(18-13-10-2)23-20-22(26(7,8)21-25(4,5)6)15-16-24(23)28-19-14-11-3/h15-16,20H,9-14,17-19,21H2,1-8H3 |
Clave InChI |
BJCIHMAOTRVTJI-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC |
SMILES canónico |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC |
Otros números CAS |
108780-97-8 |
Sinónimos |
2-Butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
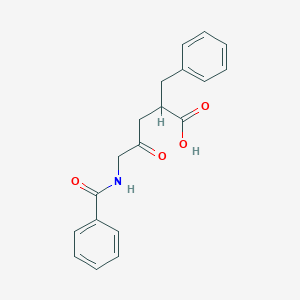
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)



